
2-(2,6-Difluorophenyl)1,3-dioxolane
Overview
Description
2-(2,6-Difluorophenyl)1,3-dioxolane is a cyclic ether that has a dioxolane ring and two fluorinated phenyl groups. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(2,6-Difluorophenyl)1,3-dioxolane is C9H8F2O2. It has a molecular weight of 186.16 g/mol . The structure includes a dioxolane ring and two fluorinated phenyl groups.Physical And Chemical Properties Analysis
2-(2,6-Difluorophenyl)1,3-dioxolane is a liquid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties :
- Lukács, Porcs-Makkay, and Simig (2003) studied the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes, which is a process useful for synthesizing ortho-functionalized acetophenone derivatives, a key component in various chemical syntheses (Lukács, Porcs-Makkay, & Simig, 2003).
- Morariu and Simionescu (1994) investigated the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, highlighting its potential in creating polymers through various chemical routes (Morariu & Simionescu, 1994).
Applications in Material Science :
- Chen et al. (2015) explored the use of 1,3-dioxolane-terminated liquid crystals in enhancing the dielectric and optical anisotropy of tolane-liquid crystals. This research is significant for the development of advanced liquid crystal displays and other optical devices (Chen et al., 2015).
Pharmaceutical and Medicinal Chemistry Applications :
- Popova (2009) studied the synthesis of new halogen-substituted 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes. These compounds have potential applications in pharmaceuticals and agrochemicals (Popova, 2009).
Advanced Synthesis Techniques :
- Huerta, Gómez, and Yus (1999) demonstrated the use of 2-(chlorophenyl)-1,3-dioxolanes in generating formyl- and acetyl-phenyllithium equivalents, a technique useful in various synthetic applications (Huerta, Gómez, & Yus, 1999).
Polymer Chemistry :
- Lillie and Avery (1994) researched the protection of ketones and aldehydes as 4-trimethylsilylmethyl-1,3-dioxolanes, a method important in polymer and organic synthesis (Lillie & Avery, 1994).
Safety and Hazards
The safety information for 2-(2,6-Difluorophenyl)1,3-dioxolane includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMLLTBCXNMBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



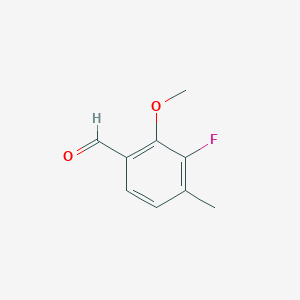


![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)
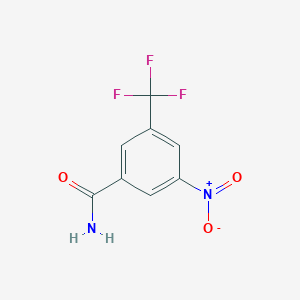
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

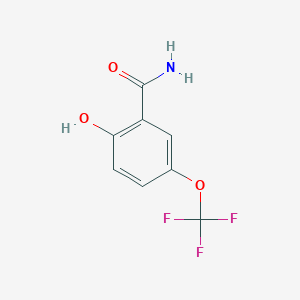
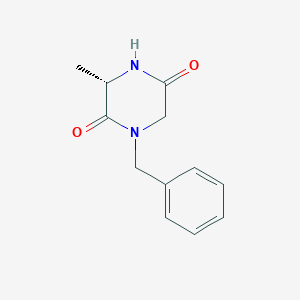
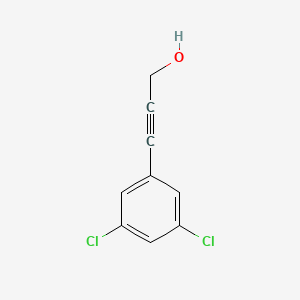
![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

